molecular formula C7H5IN2O B13666152 3-Iodoimidazo[1,2-a]pyridin-8-ol

3-Iodoimidazo[1,2-a]pyridin-8-ol

Cat. No.: B13666152
M. Wt: 260.03 g/mol
InChI Key: DQRGDSUHTSLFQD-UHFFFAOYSA-N
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Description

3-Iodoimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of iodine and hydroxyl groups in its structure makes it a versatile intermediate for various chemical reactions and functionalizations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoimidazo[1,2-a]pyridin-8-ol typically involves the cyclization of 2-aminopyridine with an appropriate iodinated precursor. One common method includes the use of iodine and a suitable oxidizing agent to promote the cyclization and iodination in a one-pot reaction. For instance, the reaction can be carried out using copper-supported manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) as a catalyst under aerobic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters are crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodoimidazo[1,2-a]pyridin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Iodoimidazo[1,2-a]pyridin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodoimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridin-8-ol
  • 3-Chloroimidazo[1,2-a]pyridin-8-ol
  • 3-Fluoroimidazo[1,2-a]pyridin-8-ol

Comparison: 3-Iodoimidazo[1,2-a]pyridin-8-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom is larger and more polarizable, leading to different electronic and steric effects. This can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

3-iodoimidazo[1,2-a]pyridin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-6-4-9-7-5(11)2-1-3-10(6)7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRGDSUHTSLFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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